N-cyclopropyl-2-methyl-4-nitrobenzamide N-cyclopropyl-2-methyl-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482771
InChI: InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14)
SMILES: CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol

N-cyclopropyl-2-methyl-4-nitrobenzamide

CAS No.:

Cat. No.: VC13482771

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopropyl-2-methyl-4-nitrobenzamide -

Specification

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
IUPAC Name N-cyclopropyl-2-methyl-4-nitrobenzamide
Standard InChI InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14)
Standard InChI Key XBCFXILEFPRUKK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2
Canonical SMILES CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2

Introduction

Structural and Chemical Characteristics

N-Cyclopropyl-2-methyl-4-nitrobenzamide belongs to the benzamide class, characterized by a benzene ring substituted with a nitro group (-NO2_2) at the para position, a methyl group (-CH3_3) at the ortho position, and an N-cyclopropylamide moiety. The cyclopropyl group introduces steric strain, which may influence conformational stability and intermolecular interactions . The nitro group enhances electrophilicity, making the compound a potential candidate for further functionalization via reduction or nucleophilic substitution.

Key physicochemical properties include:

  • Molecular Formula: C11H12N2O3\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3

  • Molecular Weight: 220.22 g/mol

  • Functional Groups: Nitro (-NO2_2), amide (-CONH-), cyclopropyl, and methyl (-CH3_3).

The absence of reported melting and boiling points in available literature highlights a gap in experimental characterization, necessitating further study.

Synthetic Pathways and Manufacturing

Cyclopropanation Strategies

Patent WO2005051904A2 outlines methodologies for synthesizing cyclopropyl-containing compounds, which can be adapted for N-cyclopropyl-2-methyl-4-nitrobenzamide . A plausible route involves:

  • Weinreb Amide Formation: Reacting 2-methyl-4-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like isobutylchloroformate. This step generates a stable intermediate amenable to cyclopropanation.

  • Sulfur Ylide Cyclopropanation: Treating the Weinreb amide with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and sodium hydride) to form the cyclopropyl ring. This method leverages ylide-mediated [2+1] cycloaddition, a versatile strategy for constructing strained cyclopropane systems .

  • Amidation: Coupling the cyclopropane-bearing intermediate with cyclopropylamine using carbodiimides (e.g., EDC or DCC) to yield the final product.

Alternative Approaches

A nitro group can be introduced early or late in the synthesis. For example:

  • Nitration Post-Cyclopropanation: Direct nitration of a pre-formed cyclopropyl benzamide precursor using mixed acids (HNO3_3/H2_2SO4_4).

  • Pre-Functionalized Nitrobenzene: Starting with 2-methyl-4-nitrobenzoic acid, followed by amide bond formation with cyclopropylamine.

Each route presents trade-offs in yield, purity, and scalability, requiring optimization based on reaction conditions and catalysts.

Physicochemical and Spectroscopic Data

While experimental data for N-cyclopropyl-2-methyl-4-nitrobenzamide is limited, analogous compounds provide insights:

  • IR Spectroscopy: Expected peaks include ν(N-H)\nu(\text{N-H}) (~3300 cm1^{-1}), ν(C=O)\nu(\text{C=O}) (~1650 cm1^{-1}), and ν(NO2)\nu(\text{NO}_2) (~1520 and 1350 cm1^{-1}) .

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Methyl protons (~2.5 ppm), cyclopropyl protons (1.0–1.5 ppm), aromatic protons (7.5–8.5 ppm).

    • 13C^{13}\text{C} NMR: Carbonyl carbon (~165 ppm), nitro-substituted aromatic carbons (~145 ppm) .

Future Research Directions

  • Experimental Characterization: Determination of melting/boiling points, solubility, and stability.

  • Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme inhibitory activity.

  • Process Optimization: Scalable synthesis routes for industrial applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator